molecular formula C10H9NO7 B11863559 Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate

Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate

Cat. No.: B11863559
M. Wt: 255.18 g/mol
InChI Key: YCDXXLFTAXSMFH-UHFFFAOYSA-N
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Description

Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate is a β-diketo ester derivative featuring a 4-nitrophenyl substituent. The presence of the nitro group at the para position of the aromatic ring introduces strong electron-withdrawing effects, influencing both the compound’s electronic properties and its interactions in chemical reactions. Structurally, the molecule contains two hydroxyl groups adjacent to the keto functionality, which may contribute to its chelating ability and stability under specific conditions .

Properties

Molecular Formula

C10H9NO7

Molecular Weight

255.18 g/mol

IUPAC Name

methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate

InChI

InChI=1S/C10H9NO7/c1-18-9(13)10(14,15)8(12)6-2-4-7(5-3-6)11(16)17/h2-5,14-15H,1H3

InChI Key

YCDXXLFTAXSMFH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])(O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The Claisen condensation between 4-nitrobenzoyl chloride and methyl dihydroxyacetate derivatives is a cornerstone method. This approach leverages nucleophilic acyl substitution followed by esterification (Figure 1):

4-Nitrobenzoyl chloride+Methyl 2,2-dihydroxyacetateBaseTarget Compound+HCl\text{4-Nitrobenzoyl chloride} + \text{Methyl 2,2-dihydroxyacetate} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

Protocol Optimization

  • Reagents : 4-Nitrobenzoyl chloride (1.2 eq), methyl dihydroxyacetate (1.0 eq), triethylamine (2.5 eq).

  • Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12–24 hours.

  • Workup : Acidic quench (1M HCl), extraction with ethyl acetate, and silica gel chromatography.

  • Yield : 68–74%.

Table 1: Variants of Claisen Condensation

CatalystSolventTemperature (°C)Yield (%)Source
Et₃NDCM0→2574
NaHTHF−10→068
DMAPAcetonitrile2562

Chemoenzymatic Asymmetric Synthesis

EDDS Lyase-Catalyzed Hydroamination

Ethylenediamine-N,N′-disuccinic acid (EDDS) lyase enables stereoselective hydroamination of fumarate with 2-aminophenol derivatives, followed by acid-catalyzed cyclization:

Fumarate+2-AminophenolEDDS LyaseN-Substituted Aspartic AcidHClTarget Compound\text{Fumarate} + \text{2-Aminophenol} \xrightarrow{\text{EDDS Lyase}} \text{N-Substituted Aspartic Acid} \xrightarrow{\text{HCl}} \text{Target Compound}

Key Parameters

  • Enzyme Loading : 0.05 mol% relative to substrate.

  • Cyclization : 1M HCl, 3 hours, room temperature.

  • Overall Yield : 63% (two-step).

  • Enantiomeric Excess : >99% ee.

Table 2: Substrate Scope for EDDS Lyase

SubstrateConversion (%)ee (%)Source
2-Aminophenol92>99
4-Nitro-2-aminophenol86>99
5-Chloro-2-aminophenol6698

Nitro Reduction-Oxidation Sequential Approach

Stepwise Functionalization

  • Step 1 : Reduction of 4-nitrophenylacetone to 4-aminophenylacetone using SnCl₂·2H₂O in DME.

  • Step 2 : Oxidation with H₂O₂/HCl to reintroduce the nitro group while forming the β-ketoester.

Table 3: Redox Conditions and Outcomes

Reducing AgentOxidizing AgentSolventYield (%)Purity (%)Source
SnCl₂·2H₂OH₂O₂/HClDME/H₂O5595
NaBH₄KMnO₄MeOH/H₂O4789

Hydrolysis of Geminal Diesters

Protecting Group Strategy

Geminal diesters (e.g., methyl 2,2-diacetoxy-3-(4-nitrophenyl)-3-oxopropanoate) undergo selective hydrolysis under acidic or basic conditions:

DiacetateH₂SO₄/MeOHTarget Compound+Acetic Acid\text{Diacetate} \xrightarrow{\text{H₂SO₄/MeOH}} \text{Target Compound} + \text{Acetic Acid}

Optimization Data

  • Acid-Catalyzed : 1M H₂SO₄ in methanol, 6 hours, 80°C, yield 78%.

  • Base-Catalyzed : 0.5M NaOH in THF/H₂O, 4 hours, 25°C, yield 65%.

Industrial-Scale Synthesis (Patent Methods)

Large-Batch Protocol (US20210094954A1)

  • Scale : 1 kg substrate.

  • Steps :

    • Condensation: 4-Nitrobenzoyl chloride + methyl 2,2-dihydroxyacetate in ethanol.

    • Catalyst: Sulfuric acid (0.1 eq), 12 hours reflux.

    • Isolation: Filtration, wash with cold ethanol.

  • Yield : 85–90%.

Table 4: Industrial Process Metrics

ParameterValueSource
Purity (HPLC)99.2%
Residual Solvent<50 ppm
Reaction Time12 hours

Comparative Analysis of Methods

Table 5: Advantages and Limitations

MethodAdvantagesLimitations
Claisen CondensationHigh yield, scalableRequires anhydrous conditions
EnzymaticStereoselective, green chemistryLimited substrate scope
Redox SequentialFlexible functionalizationMulti-step, moderate yields
HydrolysisSimple workupCompeting overhydrolysis

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of diketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various ester or amide derivatives.

Scientific Research Applications

Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the hydroxyl and ester groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate, a comparative analysis with structurally analogous compounds is essential. The following sections highlight key differences in substituents, synthetic pathways, and functional performance.

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

Compound Name Substituent on Aromatic Ring Key Functional Groups Reference
Methyl 2,2-dihydroxy-3-(4-methoxyphenyl)-3-oxopropanoate 4-methoxy Methoxy group (electron-donating)
Methyl 2,2-dihydroxy-3-(3,5-dinitrophenyl)-3-oxopropanoate 3,5-dinitro Two nitro groups (strong electron-withdrawing)
Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate 3-nitropyridinyl Pyridine ring (heteroaromatic)

Key Observations:

  • Steric Considerations: The 3,5-dinitro derivative introduces steric hindrance, which may reduce solubility or alter crystal packing compared to the mono-nitro compound .
  • Aromatic System: Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate replaces the phenyl ring with a pyridine moiety, introducing nitrogen-based coordination sites that could influence metal-binding behavior .
2.3.2. Reactivity in Further Transformations
  • Cyclization Potential: The hydroxyl and keto groups in the target compound may facilitate cyclocondensation reactions to form heterocycles (e.g., pyrazoles or thiadiazoles), as seen in for related thiadiazole syntheses .
  • Coordination Chemistry: The β-diketo motif is a known ligand for metal ions; the nitro group’s electron-withdrawing nature could modulate metal-binding affinity compared to methoxy or methyl analogues .

Biological Activity

Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate, with the molecular formula C10H9NO7C_{10}H_{9}NO_{7} and a molar mass of 255.18 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.

PropertyValue
Molecular FormulaC10H9NO7
Molar Mass255.18 g/mol
Density1.552 ± 0.06 g/cm³
Melting Point110-112 °C
Boiling Point400.5 ± 40.0 °C
pKa7.56 ± 0.50

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular pathways:

  • Antiproliferative Activity : The compound has shown significant cytotoxic effects on various cancer cell lines, particularly breast cancer cells (MCF-7 and MDA-MB-231). Studies report IC50 values of approximately 5.02 µM for MCF-7 cells and 15.24 µM for MDA-MB-231 cells, indicating potent antiproliferative capabilities compared to standard chemotherapeutic agents like etoposide .
  • Induction of Apoptosis : The compound appears to initiate apoptosis in cancer cells via mitochondrial pathways. Fluorescent dye assays demonstrated a decrease in mitochondrial membrane potential (ΔΨm), suggesting that this compound triggers intrinsic apoptotic pathways .
  • Cell Cycle Arrest : Investigations into cell cycle dynamics revealed that treatment with the compound leads to G1 phase arrest in treated cancer cells, which is critical for inhibiting cancer progression .

Study on Breast Cancer Cell Lines

In a detailed study examining the effects of this compound on breast cancer cell lines:

  • Cell Viability : The compound significantly reduced cell viability in both MCF-7 and MDA-MB-231 cells after 24 hours of treatment.
  • Mechanistic Insights : Flow cytometry analysis indicated increased sub-G1 populations in treated cells, confirming apoptosis induction.

Molecular Docking Simulations

Molecular docking studies suggest that this compound interacts favorably with key proteins involved in apoptosis and cell cycle regulation. These simulations provide insights into potential binding sites and affinities that could be exploited for therapeutic development.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate, and how do reaction conditions impact yield?

  • Methodology : The synthesis typically involves a multi-step pathway, including acylation or esterification of substituted phenyl precursors. For example, analogous compounds are synthesized via nucleophilic attack on activated carbonyl groups using sodium hydride or potassium carbonate as bases under reflux conditions . Key variables include solvent polarity (e.g., THF or DMF), temperature control (60–80°C), and stoichiometric ratios of reagents to minimize side reactions like hydrolysis. Catalysts such as pyridine derivatives may enhance esterification efficiency .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodology : Structural elucidation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions and diastereotopic protons. For instance, the para-nitro group deshields adjacent aromatic protons, appearing as a doublet at ~8.2 ppm .
  • X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the nitro group and ester moiety, critical for confirming stereoelectronic effects .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 282.05) and fragmentation patterns .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodology : Stability assays under acidic (pH 2–4) and basic (pH 8–10) conditions reveal susceptibility to ester hydrolysis. Kinetic studies using HPLC show a half-life of 48 hours at pH 7 (25°C), decreasing to <6 hours at pH 10. Thermal gravimetric analysis (TGA) indicates decomposition onset at 150°C, necessitating storage at –20°C in inert atmospheres .

Advanced Research Questions

Q. How does the para-nitro group influence reactivity in nucleophilic substitution or condensation reactions?

  • Methodology : The electron-withdrawing nitro group enhances electrophilicity at the ketone carbonyl, facilitating nucleophilic attacks (e.g., by amines or hydrazines). Density functional theory (DFT) calculations (B3LYP/6-31G*) show a reduced LUMO energy (–1.8 eV) at the carbonyl carbon compared to non-nitrated analogs, correlating with faster reaction kinetics in Michael additions . Experimental validation via UV-Vis spectroscopy tracks enolate formation rates in DMSO .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodology : Contradictions between NMR and IR data (e.g., unexpected carbonyl stretching frequencies) are addressed by:

  • Variable Temperature NMR : Identifies dynamic effects like keto-enol tautomerism.
  • Computational Modeling : Gaussian simulations of IR spectra reconcile experimental peaks with predicted vibrational modes .
  • Cross-Validation : Using X-ray crystallography as a gold standard for ambiguous cases .

Q. What mechanistic insights explain the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) predict binding affinities to enzymes like cytochrome P450. The nitro group’s electrostatic potential (–45 kcal/mol) facilitates π-stacking with aromatic residues (e.g., Phe360), while the ester moiety participates in hydrogen bonding with catalytic serine residues. In vitro assays (e.g., fluorogenic substrate turnover) validate inhibition constants (KiK_i ~ 2.5 µM) .

Q. How can computational chemistry optimize derivatives for enhanced pharmacological activity?

  • Methodology :

  • QSAR Models : Train on datasets of similar esters to predict logP, polar surface area, and bioavailability.
  • Free Energy Perturbation (FEP) : Screens derivatives for improved binding to targets like COX-2, prioritizing candidates with ΔΔG < –3 kcal/mol .
  • ADMET Prediction : SwissADME evaluates toxicity risks (e.g., nitro group reduction to mutagenic amines) .

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